10-Hydroxy-2-decenoic acid
CAS No.: 765-01-5
Cat. No.: VC21343244
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 765-01-5 |
---|---|
Molecular Formula | C10H18O3 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | (E)-10-hydroxydec-2-enoic acid |
Standard InChI | InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ |
Standard InChI Key | QHBZHVUGQROELI-UHFFFAOYSA-N |
SMILES | C(CCCC=CC(=O)O)CCCO |
Canonical SMILES | C(CCCC=CC(=O)O)CCCO |
Property | Value |
---|---|
Molecular Formula | C10H18O3 |
Molecular Weight | 186.25 g/mol |
Melting Point | 64.0 to 68.0 °C |
Boiling Point | 339.2±15.0 °C (Predicted) |
Density | 1.038±0.06 g/cm³ (Predicted) |
pKa | 4.78±0.10 (Predicted) |
LogP | 1.808 (est) |
Appearance | White to Almost white powder to crystal |
Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml |
Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C |
Physically, 10-HDA appears as a white to almost white powder or crystalline substance with a melting point ranging from 64.0 to 68.0°C. It exhibits moderate solubility in organic solvents such as DMF, DMSO, and ethanol, but limited solubility in water due to its relatively hydrophobic carbon chain. For optimal stability, 10-HDA should be stored under inert gas conditions (nitrogen or argon) at 2-8°C to prevent oxidation of the unsaturated bond .
Biosynthesis and Production Methods
Biosynthetic Production Methods
Recent advances in synthetic biology and metabolic engineering have led to the development of microbial production systems for 10-HDA, addressing the limitations of natural extraction methods. Researchers have developed an efficient biosynthetic pathway for 10-HDA using genetically engineered Escherichia coli. This innovative approach involves a two-step continuous whole-cell catalytic process. In the first step, decanoic acid is converted to trans-2-decenoic acid through a modified β-oxidation pathway in engineered E. coli. The second step involves the terminal hydroxylation of trans-2-decenoic acid to produce 10-HDA, catalyzed by the CYP153A33/M228L-CPR BM3 enzyme system .
The efficiency of this biosynthetic process has been enhanced through several strategies. The conversion rate of decanoic acid to trans-2-decenoic acid (the intermediate product) was improved by combining transporter overexpression and permeation technology strategies. This approach significantly increased the extracellular content of trans-2-decenoic acid, making it more accessible for the second reaction step. When using permeabilization reagents such as 2.0% (v/v) triton X-100 and 1.2% (v/v) tween-80, the extracellular trans-2-decenoic acid content became five times greater than the intracellular content, facilitating the continuous two-step process .
Recent Advances in Production Technology
Building upon fundamental biosynthetic approaches, researchers have continued to refine and enhance production technologies for 10-hydroxy-2-decenoic acid. Recent innovations have focused on improving enzyme efficiency, optimizing reaction conditions, and developing continuous production systems. One notable advance involves the creation of fusion proteins that combine multiple enzymatic functions, such as the CYP153A33/M228L-CPR BM3-GDH system, which enables more efficient electron transfer and cofactor regeneration, critical factors in the hydroxylation reaction that produces 10-HDA .
The optimization of reaction conditions has also contributed significantly to improved yields. When the concentration of trans-2-decenoic acid was maintained at 0.7 g/L in the second reaction step, the conversion rate reached 75.0%, resulting in a 10-HDA yield of 525.1 mg/L. Higher concentrations of the intermediate (>0.8 g/L) led to decreased conversion rates, suggesting substrate inhibition effects that must be carefully managed in production systems .
Another important development is the simplification of the production process. The two-step continuous biosynthesis approach eliminates the need for cell disruption between steps, as the first step reaction solution supernatant can be directly added to the second whole-cell catalytic system. This streamlined process reduces production costs and complexity, making it more feasible for larger-scale applications. These technological advancements are crucial for expanding the availability of 10-HDA for both research and commercial applications, potentially enabling more extensive investigation of its therapeutic potential .
Biological Activities
Anti-inflammatory Properties
10-Hydroxy-2-decenoic acid has demonstrated significant anti-inflammatory properties across various experimental models. In vitro studies conducted on human colon cancer cells (WiDr) revealed that 10-HDA effectively modulated the production of pro-inflammatory cytokines. Treatment with 10-HDA led to a dramatic decline in interleukin-8 (IL-8) levels at a concentration of 3 mM, while also significantly decreasing the levels of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These cytokines are key mediators of inflammatory responses, and their reduction suggests a potent anti-inflammatory effect of 10-HDA .
Additionally, 10-HDA increased the production of interleukin-1 receptor antagonist (IL-1ra) in a dose-dependent manner. IL-1ra is an anti-inflammatory cytokine that competitively inhibits the binding of IL-1 to its receptor, thereby suppressing inflammatory cascades. The study also found that 10-HDA reduced the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. This suggests that 10-HDA's anti-inflammatory effects may be mediated, at least in part, through the inhibition of the NF-κB signaling pathway .
Further evidence of 10-HDA's anti-inflammatory activity comes from studies using a lipopolysaccharide (LPS)-induced intestinal inflammation model in chickens. Dietary supplementation with 0.1% 10-HDA significantly reduced the serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-challenged chickens. These effects were comparable to those observed with chlortetracycline, a conventional antibiotic, highlighting the potential of 10-HDA as an alternative to antibiotics in managing inflammation-related conditions. The study also revealed that 10-HDA reversed LPS-induced alterations in the mRNA expression of genes related to inflammation, providing further evidence for its comprehensive anti-inflammatory effects .
Immunomodulatory Effects
10-Hydroxy-2-decenoic acid demonstrates significant immunomodulatory activities, affecting various aspects of the immune response. Dietary supplementation with 10-HDA in LPS-challenged chickens led to increased levels of immunoglobulins (IgA, IgG) in serum, indicating enhanced humoral immunity. These immunoglobulins play crucial roles in neutralizing pathogens and facilitating their clearance from the body, suggesting that 10-HDA may boost host defense mechanisms against infections .
Beyond enhancing antibody production, 10-HDA has been shown to influence immune cell function and cytokine networks. The compound's ability to modulate pro-inflammatory cytokine production, as discussed in the anti-inflammatory section, represents a key aspect of its immunomodulatory activity. By reducing excessive inflammation while potentially preserving essential immune responses, 10-HDA may help maintain a balanced immune state that is effective against pathogens without causing collateral damage to host tissues .
Additionally, 10-HDA has been found to regulate the expression of genes related to immune function. This genetic regulation may underlie some of the compound's observed immunomodulatory effects and suggests that 10-HDA may influence immune responses at multiple levels, from gene expression to protein production and cellular function. The combined immunomodulatory properties of 10-HDA make it a promising candidate for applications in conditions characterized by immune dysregulation, including autoimmune disorders, allergies, and chronic inflammatory diseases .
Other Therapeutic Effects
Beyond its anti-inflammatory, antimicrobial, immunomodulatory, and antioxidant properties, 10-hydroxy-2-decenoic acid exhibits a diverse array of additional therapeutic effects that expand its potential clinical applications. 10-HDA demonstrates significant protective effects against osteoarthritis, a degenerative joint disease characterized by cartilage loss and joint pain. Studies have revealed that 10-HDA suppresses cartilage degeneration and alleviates pain in chondrocytes and cartilage explants from osteoarthritis patients, as well as in surgery-induced and naturally aged mouse models. This chondroprotective effect appears to be mediated through the inhibition of cellular senescence via the ERK/p53/p21 and GSK3β/p16 pathways in chondrocytes .
Additionally, 10-HDA promotes neurogenesis of neural stem/progenitor cells in vitro, suggesting potential applications in neurological conditions. This neurogenic activity may contribute to cognitive enhancement and neuroprotection, making 10-HDA a compound of interest for neurodegenerative disorders and age-related cognitive decline. Further research has revealed that 10-HDA acts as a geroprotector, potentially extending lifespan through mechanisms involving dietary restriction and TOR signaling, as demonstrated in studies with Caenorhabditis elegans .
Moreover, 10-HDA has been described as having anti-obesity and anti-aging properties, while also showing potential for preventing bone loss through the inhibition of osteoclastogenesis. It binds to free fatty acid receptor 4 (FFAR4) on osteoclasts, inhibiting receptor activator of nuclear factor-κB ligand (RANKL), thereby attenuating the induction of nuclear factor of activated T cells (NFAT) c1. Studies have shown that 10-HDA effectively inhibits bone resorption in ovariectomized mice, suggesting potential applications in managing postmenopausal osteoporosis .
Medical Applications
Osteoarthritis Management
10-Hydroxy-2-decenoic acid shows considerable promise in the management of osteoarthritis, a degenerative joint disease affecting millions worldwide. 10-HDA effectively suppresses cartilage degeneration and alleviates pain in multiple experimental models of osteoarthritis, including chondrocytes and cartilage explants from osteoarthritis patients, as well as surgery-induced and naturally aged mouse models. This comprehensive efficacy across different models strengthens the evidence for 10-HDA's therapeutic potential in this condition .
The underlying mechanism of 10-HDA's chondroprotective effects appears to involve targeting the glycosylation site in the Asp_Arg_Hydrox domain of aspartyl β-hydroxylase. Through this interaction, 10-HDA alleviates cellular senescence in chondrocytes via the ERK/p53/p21 and GSK3β/p16 pathways. Chondrocyte senescence is increasingly recognized as a key contributor to the pathogenesis of osteoarthritis, as senescent cells produce inflammatory mediators and degradative enzymes that accelerate cartilage breakdown. By inhibiting this process, 10-HDA may address a fundamental aspect of osteoarthritis progression rather than merely alleviating symptoms .
Treatment with 10-HDA has been shown to "largely ameliorate" pathological changes in the knee joints of osteoarthritis model mice, as evidenced by improved safranin O staining (a marker of mucopolysaccharides) and reduced Osteoarthritis Research Society International (OARSI) scores. Furthermore, 10-HDA administration promoted cartilage thickness, indicating its role in suppressing cartilage degradation. These findings are particularly significant given the limited effectiveness of current osteoarthritis treatments, which primarily focus on symptom management rather than disease modification. 10-HDA's ability to potentially modify disease progression positions it as a promising candidate for the development of novel disease-modifying osteoarthritis drugs (DMOADs), addressing a substantial unmet medical need .
Intestinal Health Applications
The diverse biological activities of 10-hydroxy-2-decenoic acid make it particularly well-suited for applications in intestinal health. Dietary supplementation with 10-HDA effectively alleviates LPS-induced intestinal mucosal injury through multiple mechanisms, including anti-inflammatory, antioxidant, and gut microbiota modulation activities. This multifaceted approach to intestinal protection suggests potential applications in various gastrointestinal disorders, including inflammatory bowel disease, irritable bowel syndrome, and antibiotic-associated dysbiosis .
One of the most significant findings from animal studies is that 10-HDA supplementation at a concentration of 0.1% attenuated loss in growth performance caused by LPS challenge in chickens. This was accompanied by reduced intestinal bleeding, decreased serum diamine oxidase levels (a marker of intestinal mucosal damage), and increased villus/crypt ratios in the jejunum and ileum. These parameters indicate improved intestinal barrier function and mucosal integrity, which are crucial for proper nutrient absorption and prevention of pathogen translocation. Importantly, these effects were comparable to or even better than those observed with chlortetracycline, a conventional antibiotic, highlighting the potential of 10-HDA as an antibiotic alternative in managing intestinal health .
Neurological Applications
10-Hydroxy-2-decenoic acid exhibits properties that suggest potential applications in neurological health and disorders. 10-HDA promotes neurogenesis of neural stem/progenitor cells (cells capable of differentiating into neurons, astrocytes, or oligodendrocytes) in vitro. This neurogenic activity has significant implications for conditions characterized by neuronal loss or impaired neuronal function, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as age-related cognitive decline. By stimulating the generation of new neurons, 10-HDA may contribute to the preservation or restoration of cognitive function in these conditions .
Additionally, 10-HDA has been shown to protect against blood-brain barrier (BBB) dysfunction, a critical factor in various neurological disorders. The BBB serves as a selective interface between the bloodstream and the central nervous system, regulating the passage of molecules and cells while protecting the brain from potentially harmful substances. Disruption of the BBB is implicated in conditions ranging from stroke and traumatic brain injury to neurodegenerative diseases and neuroinflammatory disorders. The ability of 10-HDA to maintain BBB integrity, particularly under inflammatory conditions, represents another mechanism through which it may exert neuroprotective effects .
The neuroprotective properties of 10-HDA are further supported by its anti-inflammatory and antioxidant activities, as neuroinflammation and oxidative stress are key contributors to neuronal damage in various neurological conditions. By modulating inflammatory signaling pathways and enhancing antioxidant defenses, 10-HDA may help create a more favorable environment for neuronal survival and function. These combined effects on neurogenesis, BBB integrity, neuroinflammation, and oxidative stress position 10-HDA as a promising compound for the development of novel therapeutic approaches to neurological disorders, addressing multiple aspects of their complex pathophysiology .
Current Research and Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume